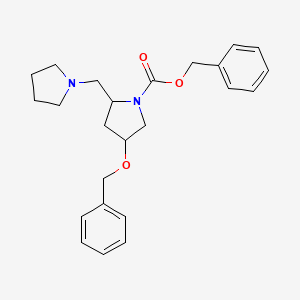
Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate
Overview
Description
Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate is a complex organic compound. It contains a benzyl group, a chlorophenyl group, a pyrrolidinyl group, and a carbamate group. Each of these groups contributes to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbamate group could lead to interesting bonding patterns and molecular geometries .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Scientific Research Applications
Synthesis and Chemical Reactions
- Gold and Platinum Catalyzed Reactions : Research has demonstrated the use of gold and platinum catalysts in facilitating the intramolecular hydroamination of allenes and olefins, leading to the formation of pyrrolidine derivatives. These reactions highlight the compound's utility in organic synthesis, particularly in the construction of nitrogen-containing heterocycles (Zhang et al., 2006); (Bender et al., 2005).
Biological Activity
- Cholinesterase Inhibition : A series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, including compounds structurally related to Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate, were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds showed moderate inhibitory effects against AChE and BChE, suggesting potential applications in treating neurodegenerative diseases (Pizova et al., 2017).
Agricultural Applications
- Pesticide Formulation : Carbendazim and Tebuconazole, fungicides structurally similar to the compound , have been formulated with solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. These formulations aim to reduce environmental toxicity and improve the efficacy of fungal disease control (Campos et al., 2015).
Antimicrobial Activity
- Antimicrobial and Antituberculosis Agents : Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown promising antibacterial activity against A. baumannii and M. tuberculosis, indicating the potential of similar compounds in developing new antimicrobial agents (Nural et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
benzyl N-[1-(2-chlorophenyl)-3-pyrrolidin-1-ylpropyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2/c1-24(22(26)27-17-18-9-3-2-4-10-18)21(13-16-25-14-7-8-15-25)19-11-5-6-12-20(19)23/h2-6,9-12,21H,7-8,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKBWYUKRSNBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCN1CCCC1)C2=CC=CC=C2Cl)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375200 | |
| Record name | Benzyl [1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate | |
CAS RN |
675602-80-9 | |
| Record name | Carbamic acid, [1-(2-chlorophenyl)-3-(1-pyrrolidinyl)propyl]methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [1-(2-chlorophenyl)-3-(pyrrolidin-1-yl)propyl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1608003.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B1608004.png)


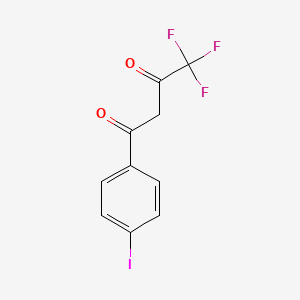
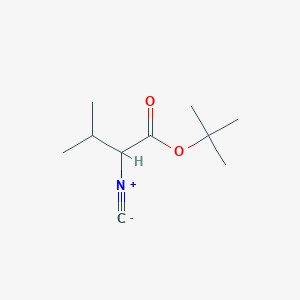

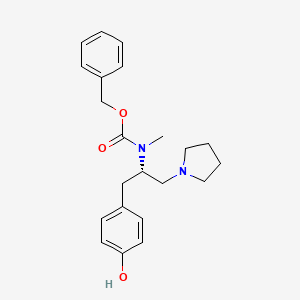
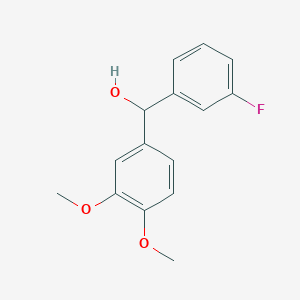
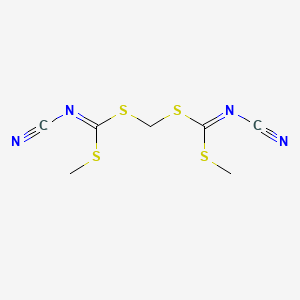
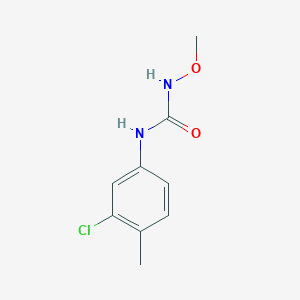
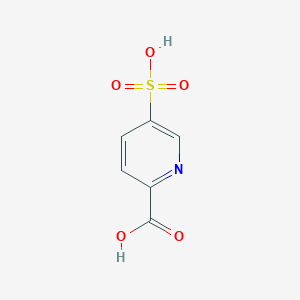
![1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone](/img/structure/B1608022.png)
